molecular formula C14H22N2 B6332867 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine CAS No. 885959-65-9

2-(1-Benzylpyrrolidin-3-yl)propan-2-amine

Cat. No.: B6332867
CAS No.: 885959-65-9
M. Wt: 218.34 g/mol
InChI Key: VKMDDONHDBJSAT-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)propan-2-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a propan-2-amine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,15)13-8-9-16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMDDONHDBJSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate. This intermediate is then reacted with a propan-2-amine derivative under controlled conditions to yield the final product .

Industrial production methods often involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification processes to ensure the quality and yield of the final product .

Chemical Reactions Analysis

2-(1-Benzylpyrrolidin-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or pyrrolidine rings are replaced with other groups.

Scientific Research Applications

2-(1-Benzylpyrrolidin-3-yl)propan-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(1-Benzylpyrrolidin-3-yl)propan-2-amine can be compared with other similar compounds, such as:

Biological Activity

2-(1-Benzylpyrrolidin-3-yl)propan-2-amine, commonly referred to as a pyrrolidine derivative, has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities due to its structural characteristics, particularly the presence of the pyrrolidine ring, which enhances its interaction with various biological macromolecules.

The biological activity of 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine is primarily attributed to its ability to bind to specific receptors and enzymes within cellular systems. This binding modulates various physiological processes, influencing cellular signaling pathways and potentially leading to therapeutic effects. The exact molecular targets can vary based on the context of its application, but preliminary studies suggest interactions with neurotransmitter receptors and other cellular targets that may elucidate its mechanism of action.

Biological Activities

Research indicates that 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine has several notable biological activities, including:

  • Antidepressant-like effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
  • Neuroprotective properties : The compound may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative disease contexts.
  • Potential analgesic effects : Initial findings suggest that this compound could have pain-relieving properties through its action on pain pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin and norepinephrine levels
NeuroprotectiveProtection against oxidative stress
AnalgesicInhibition of pain pathways

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of similar pyrrolidine derivatives in animal models. The results indicated significant reductions in depressive behavior metrics when administered at specific dosages, suggesting a potential for 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine to influence mood regulation.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cultures exposed to toxic agents. The protective mechanism was linked to the compound's ability to enhance antioxidant defenses within the cells.

Research Findings

Recent research has focused on optimizing the synthesis of 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine derivatives to enhance their biological activity. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring could significantly alter potency and selectivity towards biological targets.

Table 2: Structure-Activity Relationship Findings

Compound VariantModificationEC50 (μM)Max Activity (%)
Variant A-CF3 substitution15 ± 285
Variant BHydroxyl group addition25 ± 475
Variant CMethyl group addition10 ± 190

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